molecular formula C21H26N2O4S B2526611 2-(4-methoxyphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)ethane-1-sulfonamide CAS No. 1021089-10-0

2-(4-methoxyphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)ethane-1-sulfonamide

Cat. No.: B2526611
CAS No.: 1021089-10-0
M. Wt: 402.51
InChI Key: GHPHGRJXACDNLD-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)ethane-1-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)ethane-1-sulfonamide typically involves multiple steps:

    Formation of the Tetrahydroquinoline Core: This can be achieved through the Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene.

    Introduction of the Propanoyl Group: The tetrahydroquinoline core can be acylated using propanoyl chloride in the presence of a base such as pyridine.

    Attachment of the Sulfonamide Group: The final step involves the reaction of the intermediate with ethanesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a sulfonic acid derivative.

    Substitution: The aromatic ring in the methoxyphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Br2, Cl2) in the presence of a Lewis acid for halogenation.

Major Products

    Oxidation: Quinones and related derivatives.

    Reduction: Sulfonic acid derivatives.

    Substitution: Nitro or halogenated derivatives of the methoxyphenyl group.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study enzyme interactions and protein binding.

    Medicine: Potential use as an antibacterial or anticancer agent due to its sulfonamide moiety.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For instance, as an antibacterial agent, it might inhibit the synthesis of folic acid in bacteria by mimicking para-aminobenzoic acid (PABA). In other applications, it could interact with specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with well-known antibacterial properties.

    Quinoline Derivatives: Compounds with a similar tetrahydroquinoline core, used in various medicinal applications.

    Methoxyphenyl Derivatives: Compounds with a methoxyphenyl group, known for their diverse biological activities.

Uniqueness

The uniqueness of 2-(4-methoxyphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)ethane-1-sulfonamide lies in its combination of structural features, which may confer unique biological activities and chemical reactivity compared to other sulfonamides or quinoline derivatives.

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S/c1-3-21(24)23-13-4-5-17-15-18(8-11-20(17)23)22-28(25,26)14-12-16-6-9-19(27-2)10-7-16/h6-11,15,22H,3-5,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHPHGRJXACDNLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)CCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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